5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 680618-14-8
VCID: VC3784052
InChI: InChI=1S/C11H15ClN2O4S/c1-4-18-9-6-5-8(13-11(15)14(2)3)7-10(9)19(12,16)17/h5-7H,4H2,1-3H3,(H,13,15)
SMILES: CCOC1=C(C=C(C=C1)NC(=O)N(C)C)S(=O)(=O)Cl
Molecular Formula: C11H15ClN2O4S
Molecular Weight: 306.77 g/mol

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride

CAS No.: 680618-14-8

Cat. No.: VC3784052

Molecular Formula: C11H15ClN2O4S

Molecular Weight: 306.77 g/mol

* For research use only. Not for human or veterinary use.

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride - 680618-14-8

Specification

CAS No. 680618-14-8
Molecular Formula C11H15ClN2O4S
Molecular Weight 306.77 g/mol
IUPAC Name 5-(dimethylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride
Standard InChI InChI=1S/C11H15ClN2O4S/c1-4-18-9-6-5-8(13-11(15)14(2)3)7-10(9)19(12,16)17/h5-7H,4H2,1-3H3,(H,13,15)
Standard InChI Key XGEJPGJBEGCJLZ-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)NC(=O)N(C)C)S(=O)(=O)Cl
Canonical SMILES CCOC1=C(C=C(C=C1)NC(=O)N(C)C)S(=O)(=O)Cl

Introduction

Physical and Chemical Properties

Chemical Reactivity

The sulfonyl chloride functional group (-SO2Cl) in 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride represents a highly reactive center that readily undergoes nucleophilic substitution reactions. This reactivity makes the compound valuable as a synthetic intermediate, particularly in the formation of sulfonamides, sulfonate esters, and related derivatives. The sulfonyl chloride moiety typically reacts with amines to form sulfonamides, with alcohols to form sulfonate esters, and with thiols to form thiosulfonates. These transformation possibilities contribute to the compound's versatility in organic synthesis. Additionally, the dimethylureido group provides sites for hydrogen bonding interactions, potentially influencing the compound's interactions with biological targets. The compound's reactivity profile suggests its utility in creating chemical probes for biochemical research and potential pharmaceutical applications.

Synthesis Methods

General Synthetic Routes

Applications and Research Significance

Role in Chemical Synthesis

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride serves primarily as an intermediate in the synthesis of various chemical products, particularly in proteomics research. The compound's sulfonyl chloride group makes it particularly valuable for the generation of sulfonamides, which are widely used in medicinal chemistry. The presence of the dimethylureido group adds additional functionality that can participate in hydrogen bonding and other molecular interactions, potentially leading to the development of compounds with specific binding properties. The compound's structural features suggest it could be employed in the synthesis of enzyme inhibitors, receptor ligands, or other biologically active molecules. Furthermore, the ethoxy substituent provides an opportunity for additional structural modifications, enhancing the versatility of this compound as a synthetic building block.

Use in Biochemical Research

The complex structure of 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride makes it potentially valuable for biochemical research applications. The compound could serve as a reactive probe for studying protein structures and functions, particularly through selective chemical modifications of specific amino acid residues. The sulfonyl chloride group's reactivity toward nucleophilic amino acid side chains (such as those in lysine, cysteine, tyrosine, or serine) could enable site-specific labeling or cross-linking applications in proteomics research. Additionally, derivatives of this compound might be developed as activity-based probes for enzyme classification or inhibitor design. The dimethylureido group could participate in hydrogen bonding interactions with biological targets, potentially contributing to specific molecular recognition events that would be valuable in biochemical investigations aimed at understanding protein-ligand interactions.

Comparison with Similar Compounds

Structure-Activity Relationships

Property5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chlorideSimilar Benzoylthiourea DerivativesN-Sulfonaminoethyloxime Derivatives
Molecular Weight306.77 g/molTypically 400-450 g/mol Variable based on substitution
Key Functional GroupsSulfonyl chloride, Dimethylureido, EthoxyThiourea, BenzoylSulfonamino, Oxime
Reaction CentersSO₂Cl group (highly reactive)C=S group, C=O groupSulfonamide, C=N (oxime)
Potential ApplicationsProteomics research, Drug developmentAntimicrobial agents Antibacterial agents
Bioactivity DeterminantsNot fully characterizedFluorine substitution patterns Position of trifluoromethyl group

This comparison illustrates that while these compounds share certain structural elements, they exhibit distinct properties that influence their chemical behavior and potential applications. The sulfonyl chloride functionality in 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride provides unique reactivity compared to the thiourea groups in benzoylthiourea derivatives or the oxime functions in N-sulfonaminoethyloxime compounds.

Future Research Directions

The unique structural features of 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride suggest several promising avenues for future research. First, comprehensive biological activity screening of this compound and its derivatives would be valuable to identify potential therapeutic applications. The presence of both the sulfonyl chloride and dimethylureido groups creates opportunities for developing compounds with specific binding properties that could target various biological systems. Computational studies, including molecular docking and dynamic simulations, could help predict interactions with biological targets and guide structural modifications to enhance desired activities. Research focused on optimizing synthesis methods specifically for this compound would also be beneficial, potentially leading to more efficient production processes and enabling wider availability for research applications. Additionally, exploring the compound's potential as a chemical probe in proteomics research deserves attention, particularly for applications involving selective protein labeling or modification.

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